N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an indole ring, a piperazine moiety, and a dimethoxybenzamide group. Its unique configuration suggests potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylsulfamoyl group, and the coupling with the piperazine and dimethoxybenzamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring and other functional groups can be oxidized under specific conditions.
Reduction: Certain moieties within the compound can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving indole derivatives.
Medicine: Its structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide shares similarities with other indole derivatives, such as indomethacin and tryptophan.
Piperazine derivatives: Compounds like piperazine and its various substituted forms also exhibit structural similarities.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H33N5O6S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C27H33N5O6S/c1-29(2)39(35,36)32-18-20(21-8-6-7-9-23(21)32)16-22(27(34)31-14-12-30(3)13-15-31)28-26(33)19-10-11-24(37-4)25(17-19)38-5/h6-11,16-18H,12-15H2,1-5H3,(H,28,33)/b22-16- |
InChI Key |
XHZFIOQKHBIGSZ-JWGURIENSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C(=C/C2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)/NC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=CC2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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